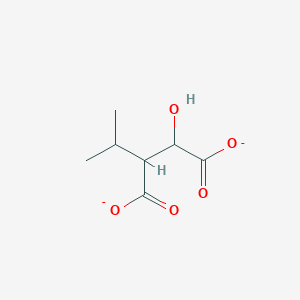![molecular formula C10H10Cl4MoN2 B1236948 [MoCl4Py2]](/img/structure/B1236948.png)
[MoCl4Py2]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrachloridobis(pyridine)molybdenum is a molybdenum coordination entity.
Scientific Research Applications
Metal–Organic Frameworks in Analytical Chemistry
Metal–organic frameworks (MOFs), including those with components like [MoCl4Py2], are used extensively in analytical chemistry. They are employed for sampling, chromatographic separation, and as sorbents for solid-phase extraction. Their high surface area, thermal stability, and uniform structured cavities make them ideal for sensitive and selective detection in analytical applications (Gu et al., 2012).
MOFs in Heterogeneous Catalysis
MOFs, due to their unique physical and chemical characteristics, have found significant applications in heterogeneous photocatalysis. They are used in water splitting, CO2 reduction, and organic transformations, leveraging their porous structure and properties of metal centers and organic ligands (Wang & Wang, 2015).
MOFs for Environmental and Energy Applications
Research has shown that MOFs are effective in environmental cleaning and energy-related applications. They have been utilized in batteries, supercapacitors, and electrocatalytic reactions due to their excellent electron conductivity and high porosity (Yang et al., 2018).
MOFs in Gas Separation and Storage
MOFs are applied in gas separation and storage due to their well-defined pore size and tunability in composition and pore geometry. Their ability to selectively adsorb and separate different gases makes them valuable in the chemical and petrochemical industries (Zhao et al., 2018).
Luminescent MOFs for Sensing Applications
Luminescent MOFs, potentially including [MoCl4Py2] based frameworks, are utilized for sensing applications, especially for detecting nitroaromatic compounds. Their photoluminescence properties are leveraged in homeland security and environmental monitoring (Zhang et al., 2016).
MOFs in Electronic Devices and Chemical Sensors
MOFs are increasingly being integrated into electronic devices and chemical sensors. Their porous and crystalline nature offers unique prospects for application in solid-state microelectronics, facilitating advancements in technology (Stassen et al., 2017).
properties
Product Name |
[MoCl4Py2] |
|---|---|
Molecular Formula |
C10H10Cl4MoN2 |
Molecular Weight |
396 g/mol |
IUPAC Name |
pyridine;tetrachloromolybdenum |
InChI |
InChI=1S/2C5H5N.4ClH.Mo/c2*1-2-4-6-5-3-1;;;;;/h2*1-5H;4*1H;/q;;;;;;+4/p-4 |
InChI Key |
IXMZHCWKRBEVLI-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.Cl[Mo](Cl)(Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



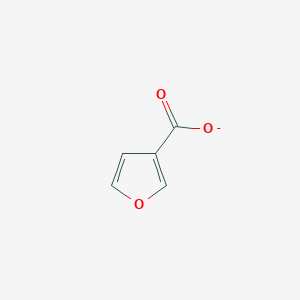
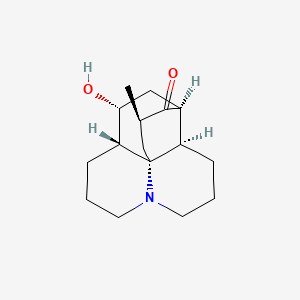
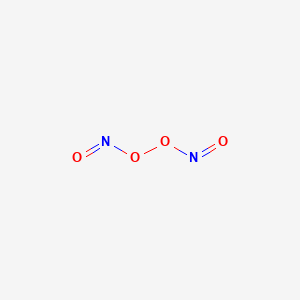

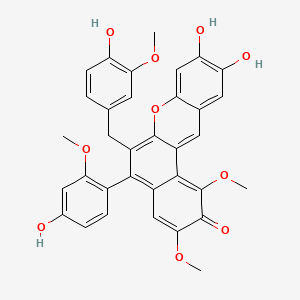
![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride](/img/structure/B1236872.png)
![methyl (3R,3'R)-3,4',9',10-tetrahydroxy-3'-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7'-methoxy-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate](/img/structure/B1236873.png)

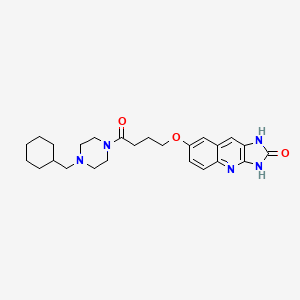
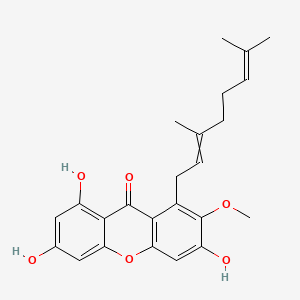
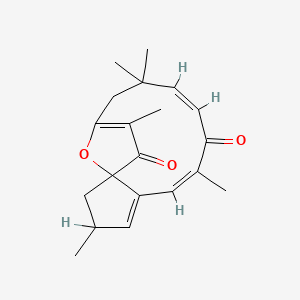
![3,4-Bis[(3,4-dihydroxy-trans-cinnamoyl)oxy]-1,5-dihydroxy-1-cyclohexanecarboxylic acid](/img/structure/B1236881.png)

